Product packaging for Kelthane acetate(Cat. No.:CAS No. 3567-16-6)

Kelthane acetate

Cat. No.: B1673385
CAS No.: 3567-16-6
M. Wt: 412.5 g/mol
InChI Key: FQRHPPJYVGGBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kelthane acetate is a chlorinated organic compound with the molecular formula C16H11Cl5O2 and a CAS Number of 3567-16-6 . It is classified as a bioactive chemical for research applications . Scientific studies have identified this compound as a mutagen in Salmonburg typhimurium assays, highlighting its value in genetic toxicology and metabolic studies . Research on related compounds indicates that Kelthane, the parent molecule, is a persistent insecticide with low biodegradability . Studies on tropical prawns ( Metapenaeus monoceros ) have demonstrated that Kelthane can bioaccumulate in tissues such as the midgut gland and muscle even after a 30-day recovery period, suggesting its relevance in environmental monitoring and ecotoxicology research concerning residue accumulation and long-term exposure effects . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11Cl5O2 B1673385 Kelthane acetate CAS No. 3567-16-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3567-16-6

Molecular Formula

C16H11Cl5O2

Molecular Weight

412.5 g/mol

IUPAC Name

[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl] acetate

InChI

InChI=1S/C16H11Cl5O2/c1-10(22)23-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3

InChI Key

FQRHPPJYVGGBMR-UHFFFAOYSA-N

SMILES

CC(=O)OC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Appearance

Solid powder

Other CAS No.

3567-16-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kelthane acetate; 

Origin of Product

United States

Scientific Research Applications

Agricultural Applications

Miticidal Properties
Kelthane acetate is predominantly utilized as a miticide to control pest populations, particularly spider mites in various crops. It acts by disrupting the normal functioning of the pests' nervous systems, leading to paralysis and death. Its effectiveness has been documented in various studies:

  • Crop Protection : this compound is effective against a range of agricultural pests, including the two-spotted spider mite (Tetranychus urticae) and other economically significant mite species. Its application has been shown to significantly reduce pest populations and improve crop yields .
  • Tolerance Levels : The U.S. Environmental Protection Agency has established tolerance levels for residues of Kelthane on food crops, ensuring that its use remains within safe limits for human consumption .

Environmental Remediation

Biodegradation Studies
Research has indicated that genetically engineered strains of bacteria, such as Pseudomonas aeruginosa, can effectively degrade this compound. This biodegradation process is crucial for reducing environmental contamination from agricultural runoff:

  • Degradation Pathways : In a study conducted by researchers, Pseudomonas aeruginosa carrying specific plasmids was able to metabolize this compound, highlighting potential bioremediation strategies for contaminated sites .
  • Environmental Impact : The biodegradation of this compound not only mitigates its persistence in soil and water but also reduces its toxicity to non-target organisms, promoting healthier ecosystems .

Toxicological Studies

Safety Assessments
Toxicological evaluations have been conducted to assess the safety of this compound for both humans and wildlife:

  • Acute Toxicity : Studies show that Kelthane exhibits moderate acute toxicity in mammals. For example, the oral LD50 (lethal dose for 50% of subjects) in rats has been reported at approximately 800 mg/kg, indicating a need for careful handling and application practices .
  • Chronic Effects : Long-term studies have investigated the chronic effects of Kelthane on various animal models. Results indicated potential carcinogenic effects in male mice when exposed to high dietary concentrations over extended periods . However, similar studies in rats did not show significant carcinogenicity.

Case Studies

StudyFocusFindings
Haag and Larson (1911)Acute ToxicityReported an oral LD50 of 800 mg/kg in rats; moderate toxicity observed .
Terrell and Gilman (1973)Dermal ToxicityEstimated dermal LD50 greater than 3 g/kg; no deaths at this dose level .
Kaneshima et al. (Year Not Specified)Biological FateInvestigated distribution and excretion patterns in mice; highlighted potential accumulation risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kelthane acetate is compared below with structurally related DDT derivatives and organochlorine pesticides, focusing on mutagenicity, toxicity, environmental persistence, and biological activity.

Table 1: Comparative Analysis of this compound and Related Compounds

Compound Chemical Name Mutagenicity (Salmonella) Estrogenic/Dioxin-like Activity Cytotoxicity Environmental Persistence Key Toxicity Data
This compound 1,1-bis(p-CP)-2,2,2-trichloroethyl acetate Yes Not reported Not studied Unknown Alkylating metabolite
DDT 1,1-bis(p-CP)-2,2,2-trichloroethane No Yes (Estrogenic) High >10 years Carcinogen (IARC Group 2A)
Dicofol (Kelthane) 4,4'-dichloro-α-trichloromethyl benzhydrol No Moderate Moderate ~4 years Rat LD50: 809 mg/kg
DDA Bis(p-CP)acetic acid No Yes (Estrogenic) Moderate High Endocrine disruptor
DDMU 1,1-bis(p-CP)-2-chloroethylene No Yes (Dioxin-like) Low Moderate Cytotoxic at high doses
DDCN Bis(p-CP)acetonitrile No Not reported Low Low Limited toxicity data

Key Findings:

Mutagenicity : this compound is uniquely mutagenic in Salmonella typhimurium assays among DDT derivatives, likely due to its reactive ethylene oxide metabolite . Other metabolites (e.g., DDA, DDMU) lack this property but exhibit estrogenic or dioxin-like activities.

Endocrine Effects: DDT and DDA show pronounced estrogenic activity, while DDMU activates dioxin-like pathways. This compound’s endocrine impact remains unstudied but is inferred through its structural relationship to dicofol, which inhibits aromatase .

Environmental Persistence : Dicofol (Kelthane) persists in soil for ~4 years, whereas DDT residues endure over a decade. Data on this compound’s persistence are lacking, but its parent compound’s stability suggests moderate to high environmental retention.

Acute Toxicity: Dicofol has moderate acute toxicity (rat LD50: 809 mg/kg), while DDT is less acutely toxic but a confirmed carcinogen. This compound’s alkylating metabolite may contribute to chronic toxicity risks .

Preparation Methods

Chlorination of DDT to 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethyl Chloride (Cl-DDT)

DDT undergoes chlorination in the presence of chlorine gas or sulfuryl chloride to produce Cl-DDT. This intermediate retains the DDT backbone but introduces additional chlorine at the C-1 position. The reaction is typically conducted in non-polar solvents like carbon tetrachloride at 40–60°C for 4–6 hours.

Reaction:
$$
\text{C}{14}\text{H}9\text{Cl}5 + \text{Cl}2 \rightarrow \text{C}{14}\text{H}8\text{Cl}_6 + \text{HCl} \quad
$$

Hydrolysis of Cl-DDT to Dicofol

Cl-DDT is hydrolyzed using aqueous alkaline solutions (e.g., KOH or NaOH) in ethanol or methanol. The hydroxyl group replaces the chlorine at C-1, forming dicofol. Conditions include refluxing at 70–80°C for 2–3 hours.

Reaction:
$$
\text{C}{14}\text{H}8\text{Cl}6 + \text{H}2\text{O} \rightarrow \text{C}{14}\text{H}9\text{Cl}_5\text{O} + \text{HCl} \quad
$$

Table 1: Synthesis Parameters for Dicofol

Parameter Chlorination Step Hydrolysis Step
Temperature 40–60°C 70–80°C
Duration 4–6 hours 2–3 hours
Yield 85–90% 75–80%
Key Impurity Unreacted DDT Cl-DDT residues

Preparation of Acetoxy-DDT and Conversion to Dicofol

Acetoxy-DDT (1,1-bis(4-chlorophenyl)-2,2,2-trichloroethyl acetate) serves as a precursor to dicofol. Its synthesis and hydrolysis are detailed in historical patents and academic studies.

Acetylation of DDT

DDT reacts with acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction proceeds at 100–120°C for 3–4 hours, yielding Acetoxy-DDT.

Reaction:
$$
\text{C}{14}\text{H}9\text{Cl}5 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}{16}\text{H}{11}\text{Cl}5\text{O}2 + \text{CH}3\text{COOH} \quad
$$

Hydrolysis of Acetoxy-DDT to Dicofol

Acetoxy-DDT undergoes alkaline hydrolysis using ethanolic KOH (5–10% w/v) at 60–70°C for 1–2 hours. This step replaces the acetate group with a hydroxyl group.

Reaction:
$$
\text{C}{16}\text{H}{11}\text{Cl}5\text{O}2 + \text{KOH} \rightarrow \text{C}{14}\text{H}9\text{Cl}5\text{O} + \text{CH}3\text{COOK} + \text{H}_2\text{O} \quad
$$

Table 2: Hydrolysis Conditions for Acetoxy-DDT

Condition Value
Solvent 95% ethanol
Alkali Concentration 5–10% KOH (w/v)
Temperature 60–70°C
Yield 88–92%

Industrial Formulations Involving Acetate Mixtures

A patented method describes a synergistic mixture of sorbic acid, acetic acid, and ethanol esterified under high-pressure conditions to enhance dicofol’s efficacy.

Esterification of Sorbic Acid and Acetic Acid

Sorbic acid (2,4-hexadienoic acid) and acetic acid react with ethanol at 120–140°C under 1–2 kg/cm² pressure for 1–2 hours. The resulting ester mixture is combined with dicofol to improve pesticidal activity.

Reaction:
$$
\text{C}6\text{H}8\text{O}2 + \text{C}2\text{H}4\text{O}2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{Esters} + \text{H}_2\text{O} \quad
$$

Table 3: Industrial Esterification Parameters

Component Quantity per Ton of Product
Sorbic Acid 42.5–45 kg
Acetic Acid 56–106 kg
Ethanol (95%) 851–899 kg
Pressure 1–2 kg/cm²
Reaction Time 1–2 hours

Synergistic Mixture with Dicofol

The ester mixture is combined with dicofol in ratios of 4:1 to 8:1 (ester:dicofol). Field trials reported a 50–100% increase in miticidal activity compared to dicofol alone.

Analytical Characterization of Dicofol and Acetoxy Intermediates

Purity and Impurity Profiling

Technical-grade dicofol contains 5–10% DDT and Cl-DDT impurities, necessitating chromatographic purification. HPLC analyses using C18 columns and UV detection at 254 nm are standard.

Spectroscopic Data

  • IR (KBr): 3450 cm⁻¹ (O-H), 1600 cm⁻¹ (C=C aromatic), 750 cm⁻¹ (C-Cl).
  • ¹H NMR (CDCl₃): δ 5.8 (s, 1H, OH), δ 7.2–7.4 (m, 8H, aromatic).

Q & A

Q. What are the standard spectrophotometric methods for determining Kelthane acetate in environmental samples, and how do they compare in sensitivity?

The Fujiwara reaction-based spectrophotometric method is widely used for this compound detection. Alkaline hydrolysis releases chloroform, which reacts with pyridine to form a red color. Benzidine is added to enhance sensitivity, yielding a yellowish-red product measurable at 490 nm. This method achieves a molar absorptivity of 4.32×105L.mol1.cm14.32 \times 10^5 \, \text{L.mol}^{-1}\text{.cm}^{-1} and a detection limit of 0.13–1.04 ppm. Compared to gas chromatography (GLC) or voltammetry, this approach is cost-effective and avoids complex instrumentation, though it requires careful control of hydrolysis conditions to minimize interference . Recovery rates in spiked vegetable/fruit samples (e.g., tomato, grapes) range from 92–98% using n-hexane extraction, as validated against established protocols .

Q. What are the primary metabolites of this compound, and how are they detected in mutagenicity studies?

this compound hydrolyzes to 1,1-bis(p-chlorophenyl)-2,2,2-trichloroethanol, which degrades further into chloroform and dichlorobenzophenone. Its mutagenic potential is assessed via the Ames test using Salmonella typhimurium strains, where metabolites like 1,1-bis(p-chlorophenyl)ethylene oxide act as alkylating agents, inducing frameshift mutations. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is recommended for metabolite identification in in vitro assays .

Q. How persistent is this compound in soil, and what factors influence its accumulation in rotational crops?

Field studies indicate this compound persists in soil for ≥4 years post-application, with residues accumulating in rotational crops like citrus. Its adsorption to organic matter and slow degradation under aerobic conditions contribute to persistence. Monitoring requires soil core sampling at 0–15 cm depth, followed by Soxhlet extraction and GC-ECD analysis. Crop uptake studies recommend LC-MS/MS to quantify residues in plant tissues, particularly in lipid-rich matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported mutagenic potency of this compound across studies?

Contradictions in mutagenicity data (e.g., Planche et al. vs. later studies) may arise from differences in metabolic activation systems or bacterial strains. To standardize results:

  • Use S9 liver homogenate from rats pre-treated with Aroclor 1254 to simulate mammalian metabolism.
  • Employ dose-response curves with at least six concentrations (e.g., 0.1–100 µg/mL) and include positive controls (e.g., sodium azide for TA100 strain).
  • Apply the OECD 471 guideline for Ames test reproducibility, ensuring ≥2-fold increase in revertant colonies for mutagenicity confirmation .

Q. What experimental designs are optimal for assessing this compound’s non-target effects on avian species?

Dose-response studies in captive birds (e.g., American kestrels) should:

  • Administer Kelthane via diet at 0–30 µg/g wet weight over two breeding seasons.
  • Measure eggshell thickness index (ETI) using micrometer calipers and compare to controls.
  • Analyze plasma estradiol-17β and vitellogenin levels via ELISA to assess endocrine disruption.
  • Use generalized linear mixed models (GLMMs) to account for individual variability and nesting effects .

Q. How can resistance mechanisms in spider mites be investigated under prolonged this compound exposure?

  • Conduct LC50 assays on mite populations using leaf-dip methods with serial dilutions (e.g., 1–100 ppm).
  • Compare glutathione S-transferase (GST) and cytochrome P450 activities in resistant vs. susceptible strains via spectrophotometry.
  • Perform RNA-seq to identify overexpression of detoxification genes (e.g., CYP6G1).
  • Integrate field monitoring with LC-MS/MS residue analysis to correlate resistance with application history .

Methodological Considerations

  • Data Contradiction Analysis : When reconciling toxicity thresholds (e.g., eggshell thinning at 3 µg/g vs. higher doses), apply meta-analysis tools like RevMan to pool data from multiple studies, weighting by sample size and methodological rigor .
  • Quality Control : Spike recovery tests (n=5 per matrix) and inter-laboratory validation (e.g., ISO 17025) are critical for analytical method reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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